
Acide 4-méthylpyrrolidine-3-carboxylique
Vue d'ensemble
Description
4-methylpyrrolidine-3-carboxylic acid (4-MPCA) is a cyclic amino acid, which is a derivative of proline. It is an important intermediate in the synthesis of various pharmaceuticals and natural products. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthèse organique
L'acide 4-méthylpyrrolidine-3-carboxylique joue un rôle important dans la synthèse organique. Il est impliqué dans la synthèse de petites molécules, de macromolécules et de polymères . Sa structure chimique hautement polaire le rend actif dans des réactions organiques telles que la substitution, l'élimination, l'oxydation et le couplage .
Pharmacologie
Dans le domaine de la pharmacologie, ce composé est utilisé comme un échafaudage polyvalent pour de nouveaux composés biologiquement actifs. Il contribue à la stéréochimie des molécules et permet une exploration efficace de l'espace pharmacophore grâce à son hybridation sp3 .
Biochimie
Les dérivés de l'this compound sont importants en biochimie pour la synthèse de dérivés d'acides aminés. Ces dérivés jouent un rôle crucial en tant que précurseurs d'autres acides aminés, nucléotides et divers médiateurs biologiques .
Science des matériaux
Le composé est utilisé en science des matériaux pour la modification des surfaces, en particulier dans la création de nanoparticules et de nanostructures comme les nanotubes de carbone et le graphène . Son groupe carboxylique contribue à promouvoir la dispersion et l'incorporation dans divers matériaux.
Applications industrielles
Industriellement, les dérivés de l'this compound sont utilisés dans la synthèse de médicaments et d'autres composés biologiquement actifs. Le cycle pyrrolidine est une caractéristique commune de nombreux composés médicinaux en raison de sa capacité à modifier les paramètres physicochimiques .
Applications environnementales
La synthèse microbienne de produits précieux par fermentation entraîne souvent la formation d'acides organiques. La tolérance accrue aux acides adoptée par les producteurs microbiens améliore leur stabilité pendant le processus de synthèse, où des acides comme l'this compound peuvent s'accumuler .
Nanotechnologie
En nanotechnologie, les acides carboxyliques comme l'this compound sont utilisés comme modificateurs de surface pour promouvoir la dispersion et l'incorporation de nanoparticules métalliques ou de nanostructures de carbone .
Mécanisme D'action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, including peroxisome proliferator-activated receptors (ppars) .
Mode of Action
Pyrrolidine derivatives have been known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is reported that the compound has high gi absorption and is considered highly soluble .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Analyse Biochimique
Biochemical Properties
4-Methylpyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions are crucial for the compound’s role in catalyzing biochemical reactions and maintaining cellular homeostasis .
Cellular Effects
4-Methylpyrrolidine-3-carboxylic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression and metabolic flux. For example, it has been observed to impact the expression of genes involved in oxidative stress response and energy metabolism .
Molecular Mechanism
The molecular mechanism of 4-methylpyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, altering their activity and thus influencing metabolic pathways. Additionally, it can act as an inhibitor or activator of certain enzymes, leading to downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methylpyrrolidine-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-methylpyrrolidine-3-carboxylic acid remains stable under specific conditions but may degrade over time, leading to altered cellular responses. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-methylpyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Methylpyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, energy production, and oxidative stress response. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, contributing to its overall impact on cellular function .
Transport and Distribution
The transport and distribution of 4-methylpyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
4-Methylpyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis .
Propriétés
IUPAC Name |
4-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSYPZJEXSTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399559 | |
| Record name | 4-methylpyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885952-85-2 | |
| Record name | 4-methylpyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N,N-bis[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide](/img/structure/B1598874.png)
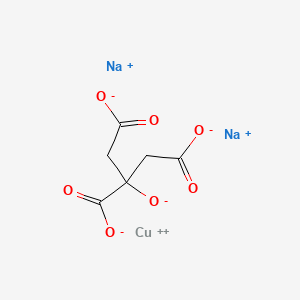
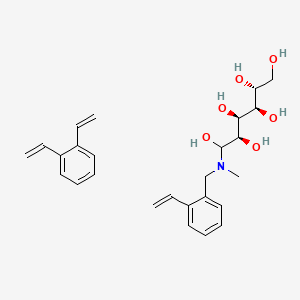
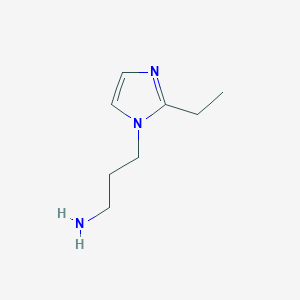

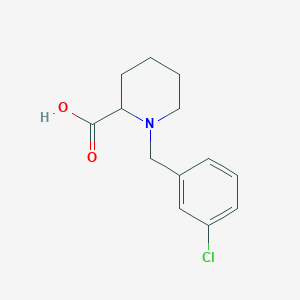
![5-Hydroxy-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1598887.png)
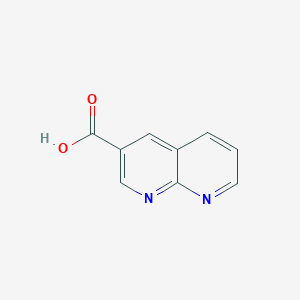

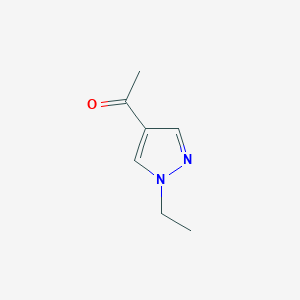
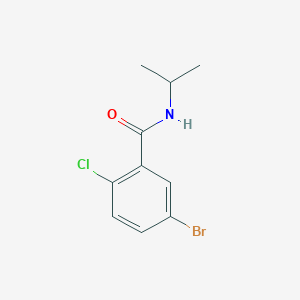
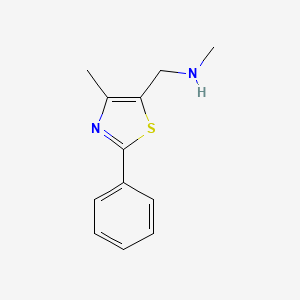
acetic acid](/img/structure/B1598896.png)